![molecular formula C8H14N2OS B3022504 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride CAS No. 921146-02-3](/img/structure/B3022504.png)

1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride

Overview

Description

This compound belongs to the class of organic compounds known as diarylthioethers . It is a derivative of thiazole, which is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) .

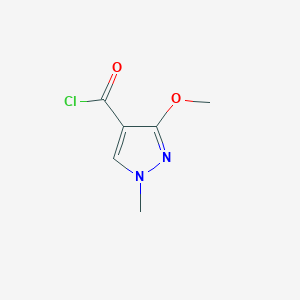

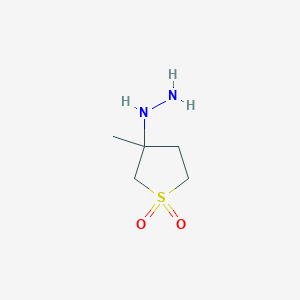

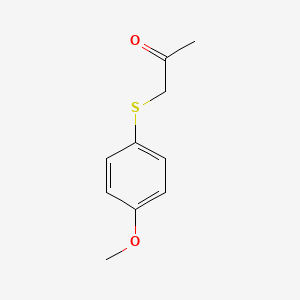

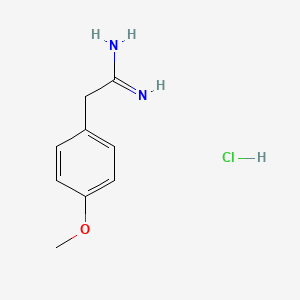

Synthesis Analysis

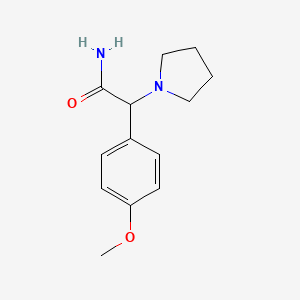

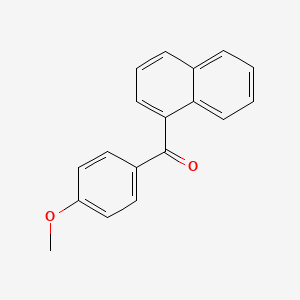

The compound can be synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Molecular Structure Analysis

The molecular structure of the compound includes functional groups such as OH, NH, and C=N. The IR spectrum shows peaks at 3465 cm^-1 (OH), 3361 cm^-1 (NH), and 1525 cm^-1 (C=N) .Chemical Reactions Analysis

The compound is part of a class of organic compounds known as Betti bases, which can be synthesized via a modified Mannich reaction of benzaldehyde, ammonia, and naphthalen-2-ols . Betti reaction involves simultaneous formation of carbon–carbon and carbon–nitrogen bonds .Physical And Chemical Properties Analysis

The compound is a light brown solid with a melting point of 148°C . The IR spectrum shows peaks at 3465 cm^-1 (OH), 3361 cm^-1 (NH), 3063 cm^-1 (C–H arom), and 1525 cm^-1 (C=N) .Scientific Research Applications

- Thiazoles, including the compound , have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research has explored the ability of this compound to scavenge reactive oxygen species (ROS) and prevent oxidative stress .

- Thiazole derivatives have demonstrated analgesic and anti-inflammatory properties. Researchers have studied their impact on pain relief and inflammation reduction. Investigating the specific effects of this compound in preclinical models could provide valuable insights .

- Thiazoles exhibit antimicrobial and antifungal effects. Scientists have explored their potential as agents against bacterial and fungal infections. Investigating the activity of this compound against specific pathogens could be valuable for drug development .

- Thiazoles have been investigated for their neuroprotective properties. These compounds may help protect neurons from damage and degeneration. Research on the neuroprotective effects of this compound could contribute to understanding its therapeutic relevance .

- Some thiazole derivatives, including the compound mentioned, have shown antitumor and cytotoxic effects. Researchers have studied their impact on cancer cells. Investigating the mechanism of action and potential clinical applications is essential .

- Thiazoles serve as a scaffold for designing novel drugs. Researchers modify the thiazole ring to create new compounds with specific pharmacological properties. This compound could be a starting point for developing targeted therapies in various disease areas .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Neuroprotective Potential

Antitumor and Cytotoxic Activity

Drug Development Scaffold

Mechanism of Action

Target of Action

The primary target of this compound is DNA gyrase , an enzyme involved in DNA replication and transcription . This enzyme is crucial for bacterial growth and survival, making it a common target for antimicrobial drugs .

Mode of Action

The compound interacts with its target, DNA gyrase, by inhibiting its activity . This inhibition disrupts the DNA replication and transcription processes, leading to bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways by inhibiting DNA gyrase . This disruption leads to downstream effects such as halted bacterial growth and eventual cell death .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication and transcription . This leads to bacterial cell death, providing the compound with its antimicrobial properties .

Future Directions

Thiazole derivatives constitute an important class of biologically active compounds with the benefit of lower toxicity . They have shown anticancer, anti-inflammatory, anti-HIV, antiviral, anticonvulsant, antihypertensive, and other activities . Therefore, the future directions of this compound could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name |

1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6(11)3-9-5-8-10-4-7(2)12-8/h4,6,9,11H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXJGWBGXZDNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNCC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)

![1-[4-Methoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B3022437.png)

![5-[(4-Methoxyphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B3022438.png)

![({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetic acid](/img/structure/B3022442.png)